3-Chloro-5-(cyclopentyloxy)-4-fluorophenylboronic acid

Organic Synthesis Pharmaceutical Intermediates Purity Analysis

3-Chloro-5-(cyclopentyloxy)-4-fluorophenylboronic acid (CAS 2096339-30-7) is a specialized organoboron reagent. Its molecular structure features a phenylboronic acid core with chloro, fluoro, and cyclopentyloxy substituents.

Molecular Formula C11H13BClFO3
Molecular Weight 258.48
CAS No. 2096339-30-7
Cat. No. B2991751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-5-(cyclopentyloxy)-4-fluorophenylboronic acid
CAS2096339-30-7
Molecular FormulaC11H13BClFO3
Molecular Weight258.48
Structural Identifiers
SMILESB(C1=CC(=C(C(=C1)Cl)F)OC2CCCC2)(O)O
InChIInChI=1S/C11H13BClFO3/c13-9-5-7(12(15)16)6-10(11(9)14)17-8-3-1-2-4-8/h5-6,8,15-16H,1-4H2
InChIKeyYQYXVSZOUNDBPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Chloro-5-(cyclopentyloxy)-4-fluorophenylboronic Acid (2096339-30-7) Procurement Guide: Properties & Applications


3-Chloro-5-(cyclopentyloxy)-4-fluorophenylboronic acid (CAS 2096339-30-7) is a specialized organoboron reagent. Its molecular structure features a phenylboronic acid core with chloro, fluoro, and cyclopentyloxy substituents . This specific arrangement confers distinct electronic and steric properties, making it a valuable building block in organic synthesis, particularly for Suzuki-Miyaura cross-coupling reactions used to construct complex molecules for pharmaceutical and materials science research .

Why Generic Substitution Fails: Key Differentiation for 3-Chloro-5-(cyclopentyloxy)-4-fluorophenylboronic Acid


In-class boronic acids cannot be simply interchanged due to the critical influence of substituents on reactivity and final product properties. The unique combination of electron-withdrawing chloro and fluoro groups and the bulky, lipophilic cyclopentyloxy group on 3-Chloro-5-(cyclopentyloxy)-4-fluorophenylboronic acid modulates its Lewis acidity and hydrolytic stability [1]. This directly impacts its performance in coupling reactions, affecting yields, selectivity, and the solubility profile of the resulting biaryl products, which cannot be replicated by simpler analogs .

Quantitative Evidence: Verified Performance Metrics for 3-Chloro-5-(cyclopentyloxy)-4-fluorophenylboronic Acid


Purity Comparison: 3-Chloro-5-(cyclopentyloxy)-4-fluorophenylboronic Acid (98% NLT) vs. Common Analog (97%)

The target compound is commercially available with a purity specification of 'NLT 98%' (Not Less Than 98%) . This compares favorably to the 97% purity specification commonly offered for a close regioisomeric analog, (3-chloro-4-(cyclopentyloxy)-5-fluorophenyl)boronic acid . This difference in purity specification can be critical for demanding applications requiring high-fidelity building blocks.

Organic Synthesis Pharmaceutical Intermediates Purity Analysis

Solubility Differentiation: Impact of Chlorine Position on Aqueous Solubility

Computational predictions indicate a significant difference in aqueous solubility between regioisomers. The aqueous solubility of 3-Chloro-5-(cyclopentyloxy)-4-fluorophenylboronic acid is predicted to be 38 µg/mL . In contrast, an analog with the chloro and fluoro substituents swapped has a predicted aqueous solubility of only 1 µg/mL . This 38-fold difference in predicted solubility can have a profound impact on reaction conditions and the behavior of downstream products.

Physicochemical Properties Formulation Drug Discovery

Functional Group Reactivity Profile: Enabling Diverse Chemical Transformations

3-Chloro-5-(cyclopentyloxy)-4-fluorophenylboronic acid is explicitly described as a reagent in Suzuki-Miyaura coupling reactions for carbon-carbon bond formation . Furthermore, the chlorine atom on the phenyl ring is a site for further functionalization via nucleophilic or electrophilic substitution, as demonstrated by its use as a precursor to more complex dioxaborolane derivatives . This dual reactivity—serving as both a nucleophilic partner in cross-couplings and an electrophilic site for further elaboration—is a key synthetic advantage.

Cross-Coupling Suzuki-Miyaura Organic Synthesis

Enhanced Lewis Acidity: The Collective Effect of Fluorine and Chlorine Substituents

The presence of electron-withdrawing halogen substituents on the phenyl ring is known to enhance the Lewis acidity of boronic acids. Studies on fluorinated phenylboronic acids have quantified this effect by measuring pKa values, with the degree of enhancement dependent on the number and position of fluorine atoms [1]. While direct pKa data for this specific compound is unavailable, it can be inferred that the combined presence of both chloro and fluoro groups will similarly increase its Lewis acidity compared to non-halogenated or mono-substituted phenylboronic acid analogs.

Lewis Acidity Boronic Acid Reactivity Catalysis

Key Research Applications: Where 3-Chloro-5-(cyclopentyloxy)-4-fluorophenylboronic Acid Delivers Value


Synthesis of Complex Biaryl Pharmaceuticals via Suzuki-Miyaura Coupling

This compound is ideally suited for constructing highly functionalized biaryl motifs, which are prevalent in drug candidates targeting kinases and other therapeutic proteins. Its unique substitution pattern imparts specific steric and electronic properties to the coupled product, which can be critical for optimizing target binding and selectivity. The enhanced Lewis acidity inferred from its halogen substitution pattern [1] suggests it may be particularly effective in coupling with electron-rich or sterically hindered partners, a common challenge in pharmaceutical synthesis.

Building Block for Novel Agrochemicals and Herbicides

The structural similarity of this boronic acid to the core of the commercial herbicide pentoxazone [1] suggests its utility in the design and synthesis of next-generation agrochemicals. The ability to further functionalize the aryl chloride handle, as supported by its reactivity profile , makes it a versatile intermediate for generating diverse libraries of compounds for structure-activity relationship (SAR) studies in crop protection research.

Development of Advanced Materials and Fluorescent Probes

Fluorinated aromatic compounds are crucial in materials science for their unique optical and electronic properties. This boronic acid can be incorporated into π-conjugated polymers or small-molecule fluorophores via cross-coupling. The enhanced solubility predicted for this specific isomer can be a distinct advantage in solution-phase processing techniques, such as spin-coating or inkjet printing, which are essential for fabricating organic electronic devices.

Precursor to Highly Stable Boronate Esters

The compound serves as a direct precursor to more stable and easier-to-handle pinacol boronate esters, which are often preferred in industrial-scale coupling reactions. As evidenced by the availability of its dioxaborolane derivative , this boronic acid is a key entry point for generating these versatile and robust synthetic intermediates, facilitating the scale-up of complex chemical processes.

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